molecular formula C12H16ClNO2 B13820894 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride

Cat. No.: B13820894
M. Wt: 241.71 g/mol
InChI Key: YNTPAQLZUFSBNN-UHFFFAOYSA-N
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Description

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride is a chemical compound with a complex structure that includes a benzodifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the benzodifuran core, followed by the introduction of the aminoethane side chain. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-Bromo-2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)-2-propanamine : This compound has a similar benzodifuran core but includes a bromine atom and a different side chain.
  • Ectoine : Although structurally different, ectoine shares some functional similarities in terms of its protective effects on cells.

Uniqueness

1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c13-4-1-10-9-3-6-14-11(9)7-8-2-5-15-12(8)10;/h7H,1-6,13H2;1H

InChI Key

YNTPAQLZUFSBNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)CCN.Cl

Origin of Product

United States

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